molecular formula C18H17ClN2OS3 B2720514 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one CAS No. 880456-90-6

2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one

Cat. No.: B2720514
CAS No.: 880456-90-6
M. Wt: 408.98
InChI Key: VLFLVPADINIHHK-UHFFFAOYSA-N
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Description

The compound 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is a complex heterocyclic molecule featuring fused pyrimidine, thiophene, and cyclopentane rings. Its structure includes sulfur and chlorine substituents, which confer unique electronic and steric properties.

Properties

CAS No.

880456-90-6

Molecular Formula

C18H17ClN2OS3

Molecular Weight

408.98

IUPAC Name

10-(2-chloro-3-phenylsulfanylpropyl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C18H17ClN2OS3/c19-11(9-23-12-5-2-1-3-6-12)10-24-18-20-16(22)15-13-7-4-8-14(13)25-17(15)21-18/h1-3,5-6,11H,4,7-10H2,(H,20,21,22)

InChI Key

VLFLVPADINIHHK-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(CSC4=CC=CC=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the fusion of cyclopentane, pyrimidine, and thiophene rings. The presence of a chloro group and a phenylthio moiety enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antiviral Activity :
    • The compound has shown promising antiviral properties against certain strains of influenza virus. In vitro assays demonstrated effective inhibition of viral replication with an EC50 ranging from 5 to 14 μM against both FluA and FluB strains without significant cytotoxicity at concentrations up to 250 μM .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities. Its structure allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related cellular damage .
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting the lipoxygenase pathway, which is involved in the inflammatory response .

The biological activity of 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is believed to involve several mechanisms:

  • Inhibition of Protein-Protein Interactions : The compound disrupts critical protein interactions necessary for viral replication. For instance, it inhibits the PA-PB1 interaction in the influenza virus's RNA-dependent RNA polymerase complex .
  • Radical Scavenging : The presence of electron-rich thiophene and pyrimidine rings contributes to its ability to donate electrons and neutralize free radicals .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The synthetic route often includes:

  • Formation of the cyclopentane core.
  • Introduction of the chloro and phenylthio groups.
  • Final cyclization to yield the complete structure.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Influenza Virus Study :
    • A study investigated the antiviral efficacy against influenza A and B viruses. Results indicated a significant reduction in viral titers in treated cells compared to controls, supporting its potential as an antiviral agent .
  • Antioxidant Activity Assessment :
    • An experimental analysis measured the compound's ability to scavenge DPPH radicals. The results showed a dose-dependent increase in antioxidant activity, confirming its potential as a therapeutic agent in oxidative stress-related conditions .

Table 1: Biological Activity Summary

Biological ActivityEC50 (μM)Remarks
Antiviral (FluA/B)5 - 14Effective inhibition without cytotoxicity
AntioxidantN/AScavenges free radicals
Anti-inflammatoryN/AInhibits lipoxygenase pathway

Table 2: Synthesis Overview

StepReaction TypeKey Reagents/Conditions
Cyclopentane FormationCyclizationVarious aldehydes and ketones
Chloro Group IntroductionElectrophilic SubstitutionChlorinating agents
Final CyclizationCyclizationAcidic conditions for ring closure

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogous compounds emphasize the role of NMR and UV spectroscopy in structural elucidation. For example:

  • Compound 14b () showed analytical calc. values (C: 61.97%, H: 4.83%, N: 15.49%) closely matching experimental results (C: 62.12%, H: 4.91%, N: 15.29%), validating its purity .
  • Isolated compounds in (e.g., Zygocaperoside) relied on ¹H-NMR and ¹³C-NMR for unambiguous structural confirmation, a method applicable to the target compound’s complex framework .

Reactivity and Functional Group Behavior

The chloro-phenylthiopropylthio group in the target compound likely enhances electrophilic substitution reactivity compared to simpler thioethers. This contrasts with dimethoxyphenyl substituents in compound 14b, which prioritize electron-donating effects . Additionally, fused cyclopentane and pyrimidine rings may sterically hinder reactions at the thiophene sulfur, differentiating it from non-fused analogs .

Lumping Strategy and Group Behavior

Per , compounds with similar structures (e.g., shared sulfur heterocycles) may be "lumped" in computational models to predict physicochemical behavior. The target compound’s multi-ring system and substituents could place it in a lumped category with other thiophene-pyrimidine hybrids, streamlining reaction pathway simulations .

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